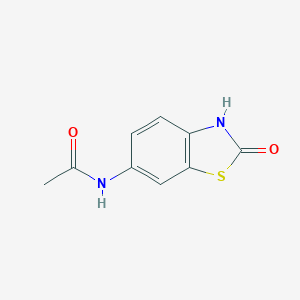

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide

Description

Properties

IUPAC Name |

N-(2-oxo-3H-1,3-benzothiazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-5(12)10-6-2-3-7-8(4-6)14-9(13)11-7/h2-4H,1H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDHBDFLMIYKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide is a heterocyclic organic compound featuring a benzothiazole core. This scaffold is of significant interest in medicinal chemistry, as its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The structure of this compound, with its 2-oxo functionality and a 6-acetamido substituent, suggests its potential as a pharmacologically active agent. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, and an exploration of its potential applications based on the activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

| Property | Inferred Value/Characteristic | Basis for Inference |

| Molecular Formula | C₉H₈N₂O₂S | Calculated |

| Molecular Weight | 208.24 g/mol | Calculated |

| Appearance | Likely a crystalline solid | Based on related benzothiazole compounds. |

| Melting Point | Expected to be >200 °C | The melting point of 2-Mercapto-6-nitrobenzothiazole is 250-254 °C.[4] |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | General solubility characteristics of heterocyclic compounds. |

| pKa | The amide proton is weakly acidic. | General properties of amides. |

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned in a multi-step process, starting from readily available precursors. The key is the formation of the 6-amino-2,3-dihydro-1,3-benzothiazol-2-one intermediate, followed by a straightforward acetylation.

Part 1: Synthesis of the Key Intermediate: 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one

This synthesis can be approached starting from 2-amino-5-nitrophenol.

Step 1: Cyclization to form 6-Nitro-2,3-dihydro-1,3-benzothiazol-2-one

2-Amino-5-nitrophenol can be cyclized using reagents like potassium ethyl xanthate to form the benzothiazole ring system. This reaction is a common method for the synthesis of benzothiazole derivatives.[5][6]

Step 2: Reduction of the Nitro Group

The nitro group of 6-Nitro-2,3-dihydro-1,3-benzothiazol-2-one is then reduced to an amino group to yield 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one. This reduction can be effectively carried out using various reducing agents, such as sodium hydrogen sulfide. A similar reduction is employed in the synthesis of 6-amino-2-mercaptobenzothiazole from its nitro precursor.[7]

Part 2: Final Acetylation Step

Step 3: Acetylation of 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one

The final step involves the acetylation of the amino group at the 6-position of the benzothiazole ring. This is a standard organic transformation that can be achieved by reacting the amine with acetic anhydride, often in the presence of a mild acid or base catalyst.[8][9][10][11] This reaction is typically high-yielding and proceeds under mild conditions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one (Intermediate)

-

Cyclization: To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., ethanol), add an equimolar amount of potassium ethyl xanthate.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid, which is 6-Nitro-2,3-dihydro-1,3-benzothiazol-2-one, by filtration and wash with water.

-

Reduction: Suspend the crude 6-Nitro-2,3-dihydro-1,3-benzothiazol-2-one in an aqueous solution of sodium hydrogen sulfide.[7]

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one.

Protocol 2: Synthesis of this compound (Final Product)

-

Dissolve 6-Amino-2,3-dihydro-1,3-benzothiazol-2-one in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Add a slight excess of acetic anhydride to the solution. A catalytic amount of a mild acid (e.g., a drop of sulfuric acid) or a base (e.g., pyridine) can be added to facilitate the reaction.[8]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting amine is fully consumed (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove any unreacted acetic anhydride and acetic acid, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Caption: Step-by-step experimental workflow for the synthesis.

Potential Applications and Biological Activity

The benzothiazole nucleus is a well-established pharmacophore. Derivatives of 2-aminobenzothiazole and 2-oxo-benzoxazole (an isostere of 2-oxo-benzothiazole) have demonstrated a broad spectrum of pharmacological activities.[12] Therefore, it is plausible that this compound may exhibit similar biological effects.

-

Anticancer Activity: Many 2-substituted benzothiazole derivatives have shown potent anticancer activity. For instance, 2-arylbenzothiazoles have demonstrated significant cytotoxicity against various cancer cell lines, including breast and liver cancer.[13] The substitution at the 6-position of the benzothiazole ring has been shown to be crucial for antiproliferative activity.[2][14]

-

Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[1][3] The acetamido group might modulate the antimicrobial spectrum and potency of the molecule.

-

Anti-inflammatory and Analgesic Activity: Certain benzothiazole derivatives have been investigated for their anti-inflammatory and analgesic effects.

-

Enzyme Inhibition: The 2-aminobenzothiazole scaffold has been identified as a potential inhibitor of enzymes such as aldose reductase and peroxisome proliferator-activated receptor gamma (PPAR-γ), which are implicated in diabetic complications.[15]

Conclusion

This compound represents a potentially valuable molecule in the landscape of medicinal chemistry. While direct experimental data is currently limited, a robust synthetic pathway can be proposed based on established chemical transformations. The structural similarity of this compound to other biologically active benzothiazoles suggests that it may possess interesting pharmacological properties, particularly in the areas of oncology and infectious diseases. Further synthesis and biological evaluation of this compound are warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.

References

-

IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 6-amino-2-mercaptobenzothiazole. [Link]

-

Scribd. Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. [Link]

-

PubMed. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. [Link]

-

Semantic Scholar. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

-

ResearchGate. Acetylation of amines with acetic anhydride. [Link]

-

PubMed Central. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

-

Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

-

PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]

-

Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

-

ResearchGate. Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. [Link]

-

ResearchGate. SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. [Link]

-

PubMed Central. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. [Link]

-

National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

-

PubMed Central. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

-

RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [Link]

-

ResearchGate. Synthesis of 2-amino-5-nitrophenol by two step process. [Link]

-

An-Najah Repository. BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]

-

ResearchGate. Synthesis of 2-amino-5-nitrophenol. [Link]

-

PubMed Central. 6-Nitro-1,3-benzothiazole-2(3H)-thione. [Link]

-

J-GLOBAL. Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. [Link]

- Google Patents.

-

ResearchGate. Reductive dimerization of benzothiazolium salts. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. ijcrt.org [ijcrt.org]

- 9. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. repository.najah.edu [repository.najah.edu]

- 13. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]

"N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide" chemical structure

An In-depth Technical Guide to N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide for Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Drawing from established principles and data on analogous structures, this document will detail its chemical identity, a plausible synthetic route, anticipated analytical characteristics, and its potential role in drug discovery programs.

Core Molecular Structure and Chemical Identity

This compound belongs to the benzothiazole class of compounds, which are noted for their diverse pharmacological activities.[1] The core structure consists of a benzene ring fused to a thiazole ring, with an acetamide group at the 6-position and a ketone at the 2-position of the dihydrothiazole ring.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide | Inferred |

| CAS Number | 1361198-43-7 | [2] |

| Molecular Formula | C₉H₈N₂O₂S | [2] |

| Molecular Weight | 208.24 g/mol | Calculated |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; S1 [label="S"]; C7 [label="C"]; O1 [label="O"]; N2 [label="N"]; C8 [label="C"]; O2 [label="O"]; C9 [label="C"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H", pos="2.5,0.5!"]; H7 [label="H", pos="2.5,-0.5!"]; H8 [label="H", pos="3,-0.866!"];

// Benzene ring C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double];

// Thiazole ring C1 -- S1 [style=solid]; S1 -- C7 [style=solid]; C7 -- N1 [style=solid]; N1 -- C6 [style=solid];

// Carbonyl on thiazole C7 -- O1 [style=double];

// Acetamide group C4 -- N2 [style=solid]; N2 -- C8 [style=solid]; C8 -- O2 [style=double]; C8 -- C9 [style=solid];

// Hydrogens C2 -- H1[style=solid]; C3 -- H2[style=solid]; C5 -- H3[style=solid]; N1 -- H4[style=solid]; N2 -- H5[style=solid]; C9 -- H6[style=solid]; C9 -- H7 [style=solid]; C9 -- H8 [style=solid];

// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; S1 [pos="-1.2,-1.4!"]; C7 [pos="0,-2.1!"]; N1 [pos="1.2,-1.4!"]; O1 [pos="0,-3.5!"]; N2 [pos="0,4.2!"]; C8 [pos="-1.2,4.9!"]; O2 [pos="-2.4,4.9!"]; C9 [pos="-1.2,6.3!"]; H1[pos="-2.2,0.2!"]; H2[pos="-2.2,2.6!"]; H3[pos="2.2,2.6!"]; H4[pos="2.2,-1.9!"]; H5[pos="1,4.7!"]; H6[pos="-0.2,6.8!"]; H7 [pos="-1.7,6.8!"]; H8 [pos="-1.7,5.8!"];

}

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 6-Amino-2,3-dihydro-2-oxobenzothiazole (Intermediate F)

-

Rationale: This step aims to construct the core benzothiazole ring system. The use of a substituted aniline (4-aminophenol) with potassium thiocyanate and bromine is a common method for forming 2-aminobenzothiazoles. The resulting 2-amino-6-hydroxybenzothiazole can then be converted to the desired intermediate. A more direct route might start from 4-amino-3-mercaptophenol, if available. For the purpose of this guide, we will assume a multi-step process from more common starting materials. A related synthesis of 2-acetamidobenzothiazole-6-carboxylic acid from p-aminobenzoic acid demonstrates the feasibility of this approach.[3]

-

Procedure:

-

Dissolve 4-aminophenol in a suitable solvent like acetic acid.

-

Add potassium thiocyanate to the solution and cool in an ice bath.

-

Slowly add a solution of bromine in acetic acid, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

The resulting 2-amino-6-hydroxybenzothiazole is then isolated.

-

The 2-amino group is then converted to a 2-oxo group via a Sandmeyer-type reaction or other diazotization-hydrolysis sequence. The hydroxyl group at the 6-position would then need to be converted to an amino group, for example, through nitration followed by reduction. A more direct precursor, if commercially available, would be preferable to simplify this process.

-

Step 2: Synthesis of this compound (Final Product H)

-

Rationale: This is a standard N-acetylation reaction. Acetic anhydride is a common and effective acetylating agent for aromatic amines.

-

Procedure:

-

Dissolve the 6-Amino-2,3-dihydro-2-oxobenzothiazole intermediate in a suitable solvent such as acetic acid or pyridine.

-

Add acetic anhydride to the solution.

-

Heat the reaction mixture gently (e.g., 80°C) for several hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Anticipated Spectroscopic Profile

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The expected data presented below are based on the analysis of similar benzothiazole structures.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the acetyl methyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl (CH₃) | ~2.1-2.3 | Singlet | 3H |

| Aromatic (H) | ~7.0-8.0 | Multiplets | 3H |

| Amide (NH-Ac) | ~9.5-10.5 | Singlet (broad) | 1H |

| Thiazole (NH) | ~11.0-12.0 | Singlet (broad) | 1H |

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Acetyl (CH₃) | ~24 |

| Aromatic (CH) | ~110-130 |

| Aromatic (C-quaternary) | ~130-150 |

| Amide (C=O) | ~168-170 |

| Thiazole (C=O) | ~170-175 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amide & Thiazole) | 3100-3300 | Broad peaks |

| C-H Stretch (Aromatic) | ~3000-3100 | |

| C=O Stretch (Amide) | ~1660-1680 | Strong absorption |

| C=O Stretch (Thiazole) | ~1690-1710 | Strong absorption |

| C=C Stretch (Aromatic) | ~1500-1600 |

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound.

| Ion | Expected m/z |

| [M+H]⁺ | 209.03 |

| [M+Na]⁺ | 231.01 |

Potential Applications in Drug Discovery

The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][6]

-

Anticancer Activity: Many benzothiazole derivatives have been investigated as potent anticancer agents.[3][6] They can act through various mechanisms, including the inhibition of kinases such as BRAFV600E.[3] The structural motifs within this compound could allow for interactions with the ATP-binding pockets of various kinases.

-

Antimicrobial and Antifungal Activity: The benzothiazole nucleus is present in numerous compounds with demonstrated antibacterial and antifungal properties.[5][6] These compounds can interfere with essential microbial enzymes.

-

Urease Inhibition: Some N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have shown significant urease inhibitory activity, which is relevant for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[4][7]

-

Anticonvulsant and Anti-inflammatory Activity: Various substituted benzothiazoles have been reported to possess anticonvulsant and anti-inflammatory effects.[1][8]

The specific combination of the 2-oxo-benzothiazole core with the 6-acetamide group in the target molecule presents a unique chemical entity that warrants investigation for these and other potential therapeutic applications.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. General guidelines based on related compounds include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11] Use in a well-ventilated area or a fume hood.[12]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local regulations for chemical waste.[12]

Conclusion and Future Directions

This compound is a promising scaffold for the development of new therapeutic agents, given the extensive history of biological activity associated with the benzothiazole core. This guide has provided a comprehensive overview of its chemical nature, a proposed synthetic route, and its anticipated analytical characteristics.

Future research should focus on:

-

The successful synthesis and purification of the compound.

-

Full spectroscopic characterization to confirm its structure.

-

Screening for a range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory assays.

-

Structure-activity relationship (SAR) studies to optimize its biological profile.

This foundational work will be crucial in determining the potential of this compound as a lead compound in drug discovery.

References

- Acetamide. (2013, April 5).

- AK Scientific, Inc. Safety Data Sheet (United States). N-1,3-benzodioxol-5-yl-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide.

- Sigma-Aldrich. n-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide hydrate.

- Fisher Scientific. (2014, September 19). SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- PubChem. N-(2-amino-1,3-benzothiazol-6-yl)acetamide.

- The Royal Society of Chemistry. (2024). d4ob01725k1.pdf.

- ResearchGate. 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g.

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.

- Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. (n.d.).

- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). Molecules, 21(2), 214.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(15), 4983.

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.

- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). Molecules, 21(2), 214.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(11), 3583.

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.

- This compound. Parchem.

- Note on Benzothiazole used in Modern Day Drug Designing and Development. (n.d.). Journal of Pharmaceutical Chemistry & Chemical Science.

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. parchem.com [parchem.com]

- 3. helios.eie.gr [helios.eie.gr]

- 4. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach | MDPI [mdpi.com]

- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. southwest.tn.edu [southwest.tn.edu]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

An In-Depth Technical Guide to the Mechanism of Action of N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide as a Putative Disruptor of the AKAP-PKA Signaling Complex

Abstract

The spatial and temporal regulation of intracellular signaling pathways is paramount for maintaining cellular homeostasis and ensuring the fidelity of physiological responses. A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffolding proteins that orchestrate signaling events by tethering Protein Kinase A (PKA) and other signaling enzymes to specific subcellular locations. This compartmentalization is critical for defining the substrate specificity of PKA upon activation by the second messenger cyclic AMP (cAMP). The disruption of AKAP-PKA protein-protein interactions (PPIs) has emerged as a compelling therapeutic strategy to selectively modulate pathological signaling events in diseases ranging from cardiovascular disorders to cancer. This guide posits a mechanism of action for the novel compound N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide, a molecule possessing a benzothiazole scaffold known for its presence in biologically active compounds. We hypothesize that this compound functions as a small molecule disruptor of the AKAP-PKA interaction. This document provides a comprehensive overview of the AKAP-PKA signaling axis, a detailed experimental workflow to validate this proposed mechanism, and discusses the potential therapeutic implications of such an agent.

The AKAP-PKA Signaling Axis: A Master Regulator of Cellular Function

The fidelity of cAMP signaling is not merely a function of the concentration of this second messenger, but is critically dependent on its spatial confinement. AKAPs are the master organizers of this process.[1][2] They are a structurally diverse group of proteins united by their ability to bind to the regulatory (R) subunits of the PKA holoenzyme.[1] This tethering function ensures that upon a localized increase in cAMP, PKA is precisely positioned to phosphorylate a specific subset of substrates, thereby eliciting a tailored cellular response.[3]

The PKA holoenzyme exists as a tetramer composed of a dimer of R subunits and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of two cAMP molecules to each R subunit induces a conformational change, leading to the release of the active C subunits, which can then phosphorylate serine and threonine residues on target proteins.[4]

AKAPs bind to the dimerization and docking (D/D) domain of the PKA R-subunit dimer via a conserved amphipathic helix.[4] This interaction is the linchpin of PKA compartmentalization. Furthermore, many AKAPs are multivalent, creating signaling "islands" or "signalosomes" by recruiting other signaling proteins, such as phosphodiesterases (PDEs), phosphatases, and other kinases, to the same subcellular location.[3][4] This architecture allows for rapid signal activation, termination, and integration with other pathways.

In Vitro Confirmation of PPI Disruption

The initial phase focuses on demonstrating a direct interaction between the compound and the target proteins, resulting in the disruption of the AKAP-PKA complex.

This assay provides a robust, high-throughput method for identifying inhibitors of the AKAP-PKA interaction. [5][6][7] Principle: Recombinant PKA RIIα subunits are immobilized on a microtiter plate. A tagged recombinant AKAP fragment (e.g., His-tagged AKAP18δ) is then added in the presence or absence of the test compound. The amount of AKAP bound to the immobilized PKA is quantified using an antibody against the tag, which is conjugated to an enzyme (e.g., HRP) that produces a detectable signal. A decrease in signal in the presence of the compound indicates disruption of the interaction.

Protocol:

-

Coating: Coat a 384-well microtiter plate with 1 µg/mL of recombinant human PKA RIIα subunit overnight at 4°C.

-

Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with 5% Bovine Serum Albumin (BSA) in PBST for 2 hours at room temperature.

-

Compound Incubation: Add serial dilutions of this compound (e.g., from 0.1 nM to 100 µM) to the wells. Include a known peptide inhibitor (e.g., Ht31) as a positive control and DMSO as a vehicle control.

-

Interaction Step: Add a constant concentration of His-tagged AKAP18δ (e.g., 50 nM) to all wells and incubate for 1 hour at room temperature to allow for binding.

-

Detection: Wash the plate thoroughly with PBST. Add an anti-His-HRP conjugated antibody and incubate for 1 hour.

-

Signal Generation: Wash the plate again. Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

-

Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

HTRF is a proximity-based assay that confirms the results of the primary screen with higher precision and fewer wash steps, making it less prone to artifacts. [5][6][8] Principle: This assay uses two fluorophores: a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2). [8]One interacting protein (e.g., PKA RIIα) is labeled with the donor, and the other (e.g., AKAP18δ) is labeled with the acceptor. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). Excitation of the donor leads to emission from the acceptor. A disruptor compound will decrease the FRET signal. [9][10] Protocol:

-

Reagent Preparation: Label recombinant PKA RIIα with an anti-tag antibody conjugated to Terbium cryptate (donor) and biotinylated AKAP18δ with Streptavidin-d2 (acceptor).

-

Assay Setup: In a low-volume 384-well plate, add:

-

The test compound at various concentrations.

-

The donor-labeled PKA RIIα.

-

The acceptor-labeled AKAP18δ.

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow the interaction to reach equilibrium.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Analysis: Calculate the HTRF ratio (Acceptor Emission / Donor Emission). Plot the ratio against compound concentration to determine the IC50 value.

| Assay Type | Target Proteins | Compound | Endpoint | Hypothetical IC50 |

| ELISA | PKA RIIα / AKAP18δ | This compound | Chemiluminescence | 5.2 µM |

| HTRF | PKA RIIα / AKAP18δ | This compound | TR-FRET Ratio | 4.8 µM |

| Control | PKA RIIα / AKAP18δ | Ht31 Peptide | TR-FRET Ratio | 10.5 nM |

Cellular Assays to Confirm Mechanism of Action

Demonstrating that the compound disrupts the AKAP-PKA interaction in vitro is the first step. The critical next step is to confirm that this disruption leads to a functional consequence in a cellular context.

Genetically encoded FRET-based biosensors, such as the A-Kinase Activity Reporter (AKAR), are powerful tools for measuring PKA activity with high spatiotemporal resolution in living cells. [11] Principle: The AKAR biosensor consists of a PKA substrate peptide and a phosphopeptide-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). When the substrate peptide is phosphorylated by PKA, it binds to the phosphopeptide-binding domain, causing a conformational change that increases FRET between the fluorescent proteins. By targeting this biosensor to specific subcellular locations (e.g., by fusing it to a mitochondrial targeting sequence), one can measure the activity of locally anchored PKA pools.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or primary cardiomyocytes) on glass-bottom dishes. Transfect the cells with a plasmid encoding a subcellularly-targeted AKAR biosensor.

-

Compound Treatment: Pre-incubate the transfected cells with this compound or vehicle control for 1-2 hours.

-

Live-Cell Imaging: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Acquire baseline images in both the CFP and FRET channels.

-

Stimulation: Perfuse the cells with a cAMP-elevating agonist (e.g., Forskolin) to activate PKA.

-

Image Acquisition: Acquire images continuously for 10-15 minutes post-stimulation.

-

Analysis: For each cell, calculate the FRET ratio over time. A disruption of anchored PKA by the compound is expected to result in a significantly reduced FRET response at the specific subcellular location compared to the vehicle-treated cells.

Therapeutic Implications and Future Directions

The ability to selectively disrupt specific AKAP-PKA interactions holds immense therapeutic potential. [12]Dysregulation of anchored PKA signaling has been implicated in a variety of diseases. For instance, the scaffolding protein AKAP1 plays a crucial role in regulating mitochondrial function and protecting against ischemic injury in the heart. [13][14][15]Modulating its interaction with PKA could offer a novel approach to treating heart failure. In cancer, specific AKAPs are involved in pathways that promote cell proliferation and survival, making them attractive targets for intervention. [14] The validation of this compound as a disruptor of the AKAP-PKA complex would represent a significant step forward. Future research should focus on:

-

Selectivity Profiling: Determining if the compound is selective for a particular AKAP or PKA regulatory subunit isoform.

-

Structural Biology: Elucidating the precise binding mode of the compound to the PKA R-subunit D/D domain through X-ray crystallography or NMR.

-

Lead Optimization: Performing structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Testing optimized compounds in animal models of relevant diseases to validate the therapeutic potential of this mechanism.

By providing a tool to precisely uncouple PKA from its spatial regulators, compounds like this compound could pave the way for a new class of therapeutics that offer enhanced specificity and reduced off-target effects compared to conventional kinase inhibitors.

References

-

Eyers, P. A., & Scott, J. D. (2022). Biochemical Analysis of AKAP-anchored PKA Signaling Complexes. Methods in Molecular Biology, 2445, 365–386. [Link]

-

Chen, M., & Qi, D. (2020). A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease. International Journal of Molecular Sciences, 21(3), 823. [Link]

-

Wong, W., & Scott, J. D. (2004). AKAP mediated signal transduction. Journal of Molecular and Cellular Cardiology, 37(3), 587-598. [Link]

-

Smith, F. D., & Scott, J. D. (2012). Bigger, better, faster: principles and models of AKAP signaling. Cell Cycle, 11(1), 30-39. [Link]

-

Chen, M., & Qi, D. (2020). A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease. Semantic Scholar. [Link]

-

Christian, F., Szaszak, M., & Klussmann, E. (2015). Screening for Small Molecule Disruptors of AKAP–PKA Interactions. Methods in Molecular Biology, 1294, 157-172. [Link]

-

Klussmann, E. (2012). A-kinase anchoring proteins as potential drug targets. British Journal of Pharmacology, 166(2), 484-497. [Link]

-

Chen, M., & Qi, D. (2020). A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease. PubMed. [Link]

-

Wong, W., & Scott, J. D. (2004). Organizing signal transduction through A-kinase Anchoring Proteins (AKAPs). Nature Reviews Molecular Cell Biology, 5(12), 959-970. [Link]

-

Christian, F., Szaszak, M., & Klussmann, E. (2015). Screening for small molecule disruptors of AKAP-PKA interactions. PubMed. [Link]

-

Scott, J. D., & Santana, L. F. (2019). AKAP Signaling Islands: Venues for Precision Pharmacology. Trends in Pharmacological Sciences, 40(10), 736-748. [Link]

-

Christian, F., et al. (2011). Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes. Journal of Biological Chemistry, 286(11), 9079-9096. [Link]

-

Zhang, Y., et al. (2023). The role of A-kinase anchoring proteins in cardiovascular diseases and recent advances. Frontiers in Cardiovascular Medicine, 10, 1188981. [Link]

-

Poppinga, W. J., et al. (2020). Disruption of AKAP-PKA Interaction Induces Hypercontractility With Concomitant Increase in Proliferation Markers in Human Airway Smooth Muscle. Frontiers in Physiology, 11, 292. [Link]

-

Xie, Q., et al. (2015). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Drug Discovery Technologies, 12(1), 12-22. [Link]

-

Sharma, S. (2017). How to monitor PKA activity in skeletal muscle cells by Western Blotting?. ResearchGate. [Link]

Sources

- 1. AKAP mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organizing signal transduction through A-kinase Anchoring Proteins (AKAPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bigger, better, faster: principles and models of AKAP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Screening for small molecule disruptors of AKAP-PKA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A-kinase anchoring proteins as potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A-Kinase Anchoring Protein 1: Emerging Roles in Regulating Mitochondrial Form and Function in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The role of A-kinase anchoring proteins in cardiovascular diseases and recent advances [frontiersin.org]

"N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide" biological activity

An In-depth Technical Guide to the Biological Activity of N-(Benzothiazolyl)acetamide Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, conferring a wide array of pharmacological activities upon molecules that contain it.[1][2] When functionalized with an acetamide group, particularly at the 2-position, the resulting N-(benzothiazolyl)acetamide pharmacophore serves as a versatile template for the development of novel therapeutic agents. While direct biological data for N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide is not extensively documented in publicly available literature, a wealth of research exists on structurally analogous compounds. This guide synthesizes findings on various N-(benzothiazolyl)acetamide derivatives, focusing on their synthesis, prominent biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into their roles as potent urease inhibitors, anticancer agents targeting specific kinase pathways, analgesics, and broad-spectrum antimicrobial compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of molecules.

The Benzothiazole Scaffold: A Cornerstone of Medicinal Chemistry

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a structural motif found in numerous compounds with significant biological properties.[2][3] Its unique electronic and structural characteristics allow it to interact with a diverse range of biological targets, making it a focal point in drug discovery. Derivatives of benzothiazole have been reported to possess anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral activities, among others.[1][4] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

The N-(Benzothiazolyl)acetamide Pharmacophore: Synthesis and Significance

The combination of a benzothiazole core with an N-acetamide group creates a potent pharmacophore. The synthesis of these derivatives often involves multi-step processes, with common strategies including the acylation of 2-aminobenzothiazoles or palladium-catalyzed cross-coupling reactions to introduce substituents onto the benzene ring.

A particularly effective method for creating diverse derivatives is the Suzuki cross-coupling reaction. This approach allows for the formation of C-C bonds, attaching various aryl groups to the benzothiazole core, typically at the 6-position. Protecting the 2-amino group via acylation to form the acetamide is a critical step that has been shown to substantially enhance the yields of these coupling reactions.[5]

Figure 1: General synthetic workflow for N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki coupling.

Key Biological Activities and Mechanisms of Action

Derivatives of N-(benzothiazolyl)acetamide have demonstrated significant potential across several therapeutic areas. The following sections detail the most well-documented activities.

Urease Inhibition

A prominent activity of N-(6-arylbenzo[d]thiazol-2-yl)acetamides is the potent inhibition of the urease enzyme.[3][5] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is implicated in gastritis, peptic ulcers, and gastric cancer. By inhibiting urease, these compounds can disrupt bacterial survival and pathogenesis.

Mechanism: Molecular docking studies have revealed that these acetamide derivatives bind to the non-metallic active site of the urease enzyme.[3][6] The inhibitory action is critically dependent on the formation of hydrogen bonds between the compound and key amino acid residues within the active site, disrupting the enzyme's catalytic function.[3][6] The N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide derivative, for instance, was identified as a particularly active compound in this class.[3][6]

Figure 2: Conceptual diagram of competitive urease inhibition by N-(benzothiazolyl)acetamide derivatives.

Anticancer Activity

The benzothiazole scaffold is a well-known pharmacophore in oncology. Specific derivatives of N-(benzothiazolyl)acetamide have been designed and synthesized as targeted kinase inhibitors and cytotoxic agents.

-

BRAFV600E Inhibition: The oncogenic BRAFV600E kinase is a critical driver in many cancers, including melanoma and colorectal cancer.[7] A series of 2-acetamido-1,3-benzothiazole-6-carboxamide derivatives were designed as potential inhibitors of this kinase. One analog, 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide, showed significant inhibitory activity against BRAFV600E (IC50 = 7.9 μM) with notable selectivity against the wild-type BRAF.[7] This highlights the potential for developing highly specific cancer therapeutics from this scaffold.

-

General Cytotoxicity: Other related acetamide derivatives have demonstrated broad cytotoxic activity. For example, 2-[(3-methyl-2-oxo-2H-[3][5][7]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide was found to be a highly active agent against a panel of approximately 60 cancer cell lines, with potent activity against colon cancer, melanoma, and ovarian cancer cell lines (GI₅₀ values in the sub-micromolar range).[8]

Analgesic and Anti-inflammatory Activity

Pain and inflammation are complex physiological processes, and the development of safer and more effective analgesics is a constant pursuit. Certain N-(benzothiazolyl)acetamide derivatives have shown promise in this area.

-

Peripheral Analgesic Effects: In an acetic acid-induced writhing test in mice, a standard model for peripheral analgesic activity, N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative demonstrated significant reductions in writhing responses at a dose of 100 mg/kg.[9] Their efficacy was comparable to the standard NSAID, diclofenac sodium, indicating a potent analgesic effect.[9]

-

COX-2 Inhibition: The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Molecular docking studies have been performed on N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives, suggesting they may act as inhibitors of the COX-2 enzyme, which is a hallmark of NSAID activity.[10]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibacterial and antifungal agents. The N-(benzothiazolyl)acetamide scaffold has been explored for this purpose.

-

Antibacterial and Antifungal Potential: A new series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide derivatives were synthesized and screened against various bacterial and fungal strains.[11] Compounds with methoxy and nitro substitutions on the benzothiazole ring, coupled with a pyridine-3-ylamino group on the acetamide side chain, showed significant antimicrobial potential.[11] For example, compound BTC-j was highly effective against E. coli with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL and against B. subtilis with an MIC of 6.25 μg/mL.[11] These results suggest that the scaffold can be optimized to create potent antimicrobial agents.

Summary of Biological Data

The following table summarizes key quantitative data for representative N-(benzothiazolyl)acetamide derivatives discussed in the literature.

| Compound Class/Derivative | Target/Assay | Activity Metric | Result | Reference |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease Inhibition | IC₅₀ | 16.40 ± 0.50 µM | [3][6] |

| 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide | BRAFV600E Kinase | IC₅₀ | 7.9 µM | [7] |

| 2-[(3-methyl-2-oxo...quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide | Colon Cancer (COLO 205) | GI₅₀ | 0.41 µM | [8] |

| N-(benzo[d]thiazol-2-yl)acetamide | Analgesic (Writhing Test) | % Reduction | 81% (at 100 mg/kg) | [9] |

| N-(6-methoxy...)-2-(pyridine-3-ylamino)acetamide (BTC-j) | Antibacterial (E. coli) | MIC | 3.125 µg/mL | [11] |

| N-(6-methoxy...)-2-(pyridine-3-ylamino)acetamide (BTC-j) | Antibacterial (B. subtilis) | MIC | 6.25 µg/mL | [11] |

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections describe standard methodologies for synthesizing and evaluating these compounds.

Protocol: Urease Inhibition Assay (Berthelot Method)

This protocol describes a common colorimetric method to determine urease inhibitory activity.

-

Materials: Jack bean urease, urea, phenol-nitroprusside reagent, alkaline hypochlorite, test compounds, standard inhibitor (thiourea), phosphate buffer (pH 7.0).

-

Preparation: Prepare stock solutions of the enzyme, substrate, reagents, and test compounds in appropriate solvents.

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of Jack bean urease solution and incubate at 30°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of urea solution. Incubate again at 30°C for 50 minutes.

-

Add 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite reagent to each well.

-

Allow color to develop by incubating at 37°C for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: 100 - ((OD_test / OD_control) * 100).

-

Determine the IC₅₀ value by plotting percentage inhibition against the logarithm of the inhibitor concentration.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Figure 3: Standard experimental workflow for the MTT cytotoxicity assay.

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the wells and add fresh media containing the test compounds. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Conclusion and Future Directions

The N-(benzothiazolyl)acetamide scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. The existing body of research demonstrates that strategic modifications to this core structure can yield compounds with potent and selective activity against a range of targets, including bacterial enzymes, oncogenic kinases, and mediators of pain and inflammation. The synthetic tractability, particularly through modern cross-coupling techniques, allows for the creation of large, diverse libraries for high-throughput screening.

Future research should focus on:

-

Optimizing Selectivity: Further refining substitutions on both the benzothiazole ring and the acetamide side chain to enhance selectivity for specific targets, thereby reducing potential off-target effects.

-

Pharmacokinetic Profiling: Investigating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.

-

Elucidating Novel Mechanisms: Exploring the activity of these derivatives against new and emerging biological targets to broaden their therapeutic applications.

By continuing to explore the rich chemical space surrounding the N-(benzothiazolyl)acetamide core, the scientific community can unlock new and effective treatments for a host of human diseases.

References

-

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). National Institutes of Health. [Link]

-

Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. (n.d.). Wiley Online Library. [Link]

-

ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (2010). ResearchGate. [Link]

-

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). MDPI. [Link]

-

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide. (2009). National Institutes of Health. [Link]

-

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). ResearchGate. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health. [Link]

- Novel benzothiazole derivatives with enhanced biological activity. (2017).

-

Substituted 2-[(2-Oxo-2H-[3][5][7]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. (2020). National Institutes of Health. [Link]

-

New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2017). ResearchGate. [Link]

-

Analgesic Activity of N-(Benzo[D]Thiazol-2-Yl) Acetamides by Writhing Test 43 ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS. (2018). ResearchGate. [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). National Institutes of Health. [Link]

-

Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (2023). PubMed. [Link]

-

Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. (2019). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. helios.eie.gr [helios.eie.gr]

- 8. Substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Identification of Potential Therapeutic Targets for N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its derivatives have demonstrated a vast therapeutic potential, engaging with a wide array of biological targets to exhibit anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[3][4][5] This guide focuses on a specific derivative, N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide, providing a comprehensive framework for the deconvolution of its molecular mechanism and the identification of its direct therapeutic targets. We present an integrated strategy that combines hypothesis generation based on established scaffold pharmacology with robust, state-of-the-art experimental methodologies for target discovery and validation. This document serves as a technical resource, offering detailed protocols and expert insights into the causality behind experimental choices, designed to empower researchers in their drug development endeavors.

The Benzothiazole Landscape: A Foundation for Target Hypothesis

The therapeutic versatility of the benzothiazole core provides a logical starting point for forming hypotheses about the potential target classes for this compound.[4] Extensive research into structurally related molecules has revealed consistent engagement with specific cellular pathways and protein families. This historical context allows us to prioritize our target identification efforts.

The known pharmacological activities of benzothiazole derivatives span several key therapeutic areas:

-

Oncology: Derivatives have been shown to inhibit critical cancer-driving enzymes, including protein kinases (e.g., BRAF, PI3K), topoisomerases, and carbonic anhydrases.[1][2][5][6]

-

Neurodegenerative Disorders: The scaffold is present in compounds developed for Alzheimer's and Amyotrophic Lateral Sclerosis (ALS), acting through mechanisms like amyloid imaging and receptor modulation.[1][3][4]

-

Inflammation and Autoimmune Diseases: Benzothiazoles can act as potent inhibitors of key inflammatory kinases such as phosphoinositide 3-kinase γ (PI3Kγ) and RIPK1.[4]

-

Infectious Diseases: A broad spectrum of antibacterial, antifungal, and antiviral activities has been reported for this class of compounds.[4][7][8]

-

Enzyme Inhibition: Notably, N-(6-arylbenzo[d]thiazol-2-yl)acetamide, a closely related analog, has demonstrated significant urease inhibition activity.[9][10]

This body of evidence suggests that this compound likely interacts with one or more protein targets within these established classes.

| Therapeutic Area | Potential Target Class / Mechanism | Representative Examples from Literature |

| Oncology | Protein Kinase Inhibition | BRAFV600E, PI3K, EGFR, VEGFR[1][6] |

| Carbonic Anhydrase Inhibition | Tumor-associated carbonic anhydrases[2] | |

| Neurodegeneration | Receptor Modulation, Amyloid Imaging | Sigma-1 Receptors, Amyloid-β Plaques[1][3] |

| Inflammation | Inflammatory Kinase Inhibition | PI3Kγ, RIPK1[4] |

| Infectious Disease | Enzyme Inhibition | Dihydropteroate synthase (DHPS), DNA Gyrase[8][11] |

| General Enzyme Inhibition | Hydrolase Inhibition | Urease[9][10] |

A Strategic Framework for Target Deconvolution

Identifying the specific molecular target of a small molecule is a critical step in drug discovery, providing a mechanistic understanding of its action and enabling rational optimization.[12] The two primary paradigms for target identification are affinity-based and label-free methods.[12][13]

-

Affinity-Based Approaches: These methods utilize a modified version of the compound as a "bait" to isolate its binding partners from a complex biological mixture.[12][14]

-

Label-Free Approaches: These techniques use the native, unmodified compound and detect target engagement by measuring changes in the intrinsic biophysical properties of the target protein.[12][13]

The choice between these strategies depends on the feasibility of chemical synthesis and the nature of the anticipated drug-target interaction.

Core Methodologies for Target Identification

A robust target identification campaign relies on well-executed, orthogonal experimental approaches. Here, we detail the core protocols for both affinity-based and label-free discovery.

Affinity-Based Target Discovery: Affinity Chromatography-Mass Spectrometry

This technique remains a gold standard for target identification.[14][15] It involves immobilizing the small molecule to capture its binding proteins from a cell lysate, which are then identified by mass spectrometry (MS).[15][16]

Causality of Experimental Design: The success of this method hinges on creating a chemical probe that retains biological activity. A preliminary Structure-Activity Relationship (SAR) study is crucial to identify a position on this compound where a linker can be attached without disrupting the key binding interactions. The choice of linker and affinity tag (e.g., biotin) must balance efficient capture with minimal steric hindrance.

Experimental Protocol: Affinity Chromatography-MS

-

Probe Synthesis: Based on SAR, synthesize an analog of this compound with a linker arm terminating in a biotin tag.

-

Cell Lysate Preparation: Culture and harvest cells from a relevant disease model. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. Clarify the lysate by high-speed centrifugation.

-

Incubation: Incubate the clarified cell lysate with the biotinylated compound probe for 1-4 hours at 4°C to allow for binding equilibrium to be reached.

-

Capture: Add streptavidin-coated magnetic or agarose beads to the mixture and incubate for an additional hour to capture the probe-protein complexes.[12]

-

Washing: Pellet the beads and wash extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe. This step is critical for reducing background noise.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE loading buffer (for denaturation) or by competitive elution with free biotin.

-

Protein Identification: Separate the eluted proteins by 1D SDS-PAGE. Excise protein bands, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Label-Free Target Discovery: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing direct target engagement in a native cellular environment (intact cells or lysates).[17][18] The core principle is that the binding of a ligand, such as our compound, stabilizes its target protein, resulting in an increase in the protein's melting temperature (Tm).[17][19]

Causality of Experimental Design: This assay directly measures a biophysical consequence of binding. By heating cells across a temperature gradient, we can generate a "melting curve" for a protein of interest. A shift in this curve in the presence of the compound is strong evidence of direct interaction.[19] The method avoids chemical modification of the compound, eliminating concerns about altered pharmacology.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells (or cell lysates) with this compound at a desired concentration. A vehicle-only (e.g., DMSO) sample serves as the negative control.

-

Thermal Challenge: Aliquot the treated cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical gradient might be 40°C to 70°C in 2°C increments.

-

Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction from the heat-induced, precipitated aggregates by ultracentrifugation.[20]

-

Quantification of Soluble Target: Carefully collect the supernatant. Quantify the amount of a specific soluble protein remaining at each temperature point. This is commonly done by Western blotting, but higher-throughput methods like AlphaScreen or mass spectrometry-based proteomics can be employed for broader discovery.[17][21]

-

Data Analysis: For each treatment condition, plot the normalized amount of soluble protein against temperature. The resulting curve is the protein's melting curve. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and therefore target engagement.

Orthogonal Validation of Candidate Targets

Following the initial discovery phase, a list of potential protein targets will be generated. It is imperative to validate these candidates using orthogonal, complementary biophysical and functional assays to confirm the interaction and understand its consequences.[22]

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides high-quality, real-time data on binding kinetics and affinity.[23][24][25] It is the gold standard for confirming a direct biomolecular interaction and quantifying its key parameters.

Causality of Experimental Design: Unlike endpoint assays, SPR monitors the association (on-rate, kon) and dissociation (off-rate, koff) of the interaction over time.[26] This provides a detailed kinetic profile and allows for the precise calculation of the equilibrium dissociation constant (KD), a definitive measure of binding affinity.[27]

Experimental Protocol: SPR

-

Protein Immobilization: Covalently immobilize the purified candidate target protein (the "ligand") onto the surface of a sensor chip.

-

Analyte Injection: Prepare a series of precise dilutions of this compound (the "analyte"). Inject these solutions sequentially over the sensor surface at a constant flow rate.[24]

-

Detection: A detector monitors changes in the refractive index at the sensor surface, which is directly proportional to the change in mass as the analyte binds to the immobilized ligand.[25] This is recorded in real-time as a sensorgram.

-

Regeneration: After each injection, a regeneration solution is passed over the chip to remove the bound analyte, preparing the surface for the next concentration.

-

Kinetic Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the kon, koff, and KD values.

| Parameter | Definition | Significance |

| kon (on-rate) | The rate constant for the association of the analyte and ligand. | A measure of how quickly the compound binds to its target. |

| koff (off-rate) | The rate constant for the dissociation of the analyte-ligand complex. | A measure of the stability of the complex; a slow off-rate often indicates a more durable effect. |

| KD (Dissociation Constant) | The equilibrium constant (koff/kon) for the binding interaction. | A direct measure of binding affinity; a lower KD value signifies a stronger interaction. |

Functional Validation: Kinome Profiling and Cellular Assays

Confirming that the binding event translates into a functional cellular outcome is the final and most critical validation step.

Kinome Profiling: Given the prevalence of kinase inhibition among benzothiazole derivatives, screening the compound against a broad panel of kinases is a high-priority functional assay.[1][6][28] This approach simultaneously validates kinase "hits" and assesses the compound's selectivity.[29] Commercial services offer panels of hundreds of kinases, providing a comprehensive overview of a compound's activity and potential off-target liabilities.[29][30][31]

Cellular Pathway Analysis with AlphaScreen™: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology ideal for studying the functional consequences of target engagement in a cellular context.[32][33][34] It can be configured to measure the inhibition of a specific enzyme, the disruption of a protein-protein interaction (PPI), or the modulation of a downstream signaling event.[35][36]

Causality of Experimental Design: If SPR confirms that our compound binds to a specific kinase, an AlphaScreen assay can be designed to measure the phosphorylation of that kinase's known substrate. A dose-dependent decrease in the phosphorylation signal in the presence of the compound provides definitive proof of functional inhibition within a relevant biological system.

Experimental Protocol: AlphaScreen for Kinase Substrate Phosphorylation

-

Assay Setup: In a microtiter plate, combine cell lysate containing the target kinase, a biotinylated version of its known substrate peptide, and ATP.

-

Compound Treatment: Add this compound across a range of concentrations.

-

Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and add the AlphaScreen detection reagents: Streptavidin-coated Donor beads (which bind the biotinylated substrate) and Acceptor beads conjugated to a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Signal Reading: Incubate in the dark. If the substrate is phosphorylated, the antibody-conjugated Acceptor beads will bind, bringing Donor and Acceptor beads into proximity and generating a signal. Read the plate on an Alpha-enabled reader. A decrease in signal indicates inhibition of the kinase.

Conclusion

The identification of therapeutic targets for this compound is a multifactorial process that requires a systematic and evidence-based approach. By leveraging the known pharmacology of the benzothiazole scaffold, researchers can form intelligent hypotheses to guide their initial discovery efforts. The application of robust, unbiased techniques such as affinity chromatography-mass spectrometry and the cellular thermal shift assay provides a powerful means to generate a list of high-confidence candidate targets. Subsequent validation of these candidates through rigorous, orthogonal biophysical (SPR) and functional (kinome profiling, cellular pathway assays) methods is essential to confirm direct engagement and elucidate the functional consequences of binding. This integrated strategy, moving from broad hypothesis to specific, validated mechanism, provides the most efficient and reliable path toward understanding the therapeutic potential of this promising compound.

References

- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology.

- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- Target Identification and Validation (Small Molecules). University College London.

- Kinome Profiling Service. MtoZ Biolabs.

- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya.

- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

- AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. University of Regensburg.

- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- Kinase Panel Screening and Profiling Service. Reaction Biology.

- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). PubMed.

- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016).

- Sparks, R. P., et al. Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts.

- Sparks, R. P., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology.

- El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.

- Sleno, L. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery.

- Wang, Z., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules.

- Kinome Profiling. (2024). Oncolines B.V.

- Al-Ostath, O. A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules.

- AlphaScreen. BMG LABTECH.

- Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube.

- Target Identification and Validation in Drug Discovery. (2025). Chemspace.

- Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- KinomeView® Profiling. Cell Signaling Technology.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

- Al-Ostath, O. A., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- Li, Y., et al. (2024).

- Affinity Chromatography.

- Harris, L. A., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.

- Almeida, Q. B., & Cass, Q. B. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC.

- Gechijian, L. N., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)

- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

- Almeida, Q. B., & Cass, Q. B. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences.

- Yang, H., et al. (2022). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Journal of the American Society for Mass Spectrometry.

- Taha, M., et al. (2016).

- Taha, M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach.

- Novel benzothiazole derivatives with enhanced biological activity.

- Dawbaa, S., et al. (2025). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents.

- Verma, G., & Stevens, M. F. (2009). N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online.

- El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.

- Christodoulou, M. S., et al. (2019). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. ChemistrySelect.

- Gising, J., et al. (2021). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. Scientific Reports.

- Analgesic Activity of N-(Benzo[D]Thiazol-2-Yl) Acetamides by Writhing Test 43 ANALGESIC ACTIVITY OF N-(BENZO[d]THIAZOL-2-YL) ACETAMIDES BY WRITHING TEST AND SUBSEQUENT IN SILICO ANALYSIS.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]